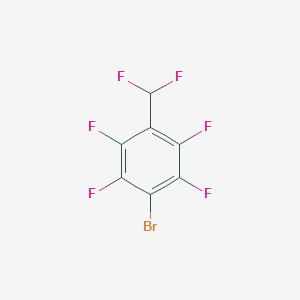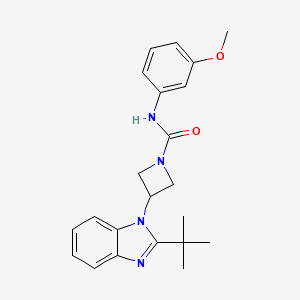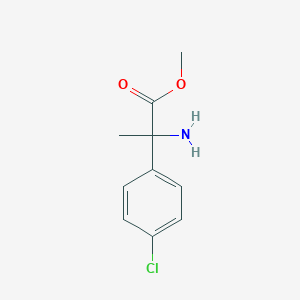
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C7HBrF5. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in organic synthesis and industrial processes. The presence of multiple fluorine atoms and a bromine atom in its structure imparts unique chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene typically involves halogenation reactions. One common method is the bromination of 4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield difluoromethylated benzene derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds or styrenes.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethyl group intact.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty polymers and materials with high thermal and chemical resistance.
Wirkmechanismus
The mechanism by which 1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, while the difluoromethyl group influences the electronic properties of the molecule, affecting its reactivity and interaction with other molecules. The compound’s molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or polymerization in industrial processes.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene can be compared with other halogenated benzenes such as:
1-Bromo-4-(difluoromethyl)benzene: Lacks the additional fluorine atoms, resulting in different reactivity and applications.
1-Chloro-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene: The chlorine atom provides different electronic effects compared to bromine, affecting its chemical behavior.
1-Iodo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene: The iodine atom is a better leaving group than bromine, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its combination of bromine and multiple fluorine atoms, which imparts distinct electronic properties and reactivity, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,3,5,6-tetrafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF6/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGNMHQJQYXKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2432962.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2432963.png)
![2-{[5-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B2432964.png)


![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2432971.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)
![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2432976.png)



![methyl 1-[(1E)-1-amino-2-cyano-2-(methylcarbamothioyl)eth-1-en-1-yl]piperidine-4-carboxylate](/img/structure/B2432980.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)

